Isokotanin A

CAS No.:

Cat. No.: VC1877850

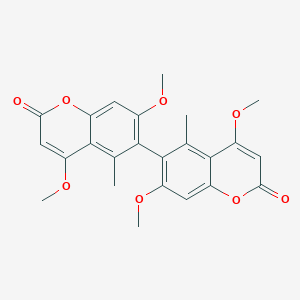

Molecular Formula: C24H22O8

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22O8 |

|---|---|

| Molecular Weight | 438.4 g/mol |

| IUPAC Name | 6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-4,7-dimethoxy-5-methylchromen-2-one |

| Standard InChI | InChI=1S/C24H22O8/c1-11-21-15(29-5)9-19(25)31-17(21)7-13(27-3)23(11)24-12(2)22-16(30-6)10-20(26)32-18(22)8-14(24)28-4/h7-10H,1-6H3 |

| Standard InChI Key | YZMPQQODLHAXHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC(=C1C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC)OC)OC(=O)C=C2OC |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Isokotanin A is classified as a bicoumarin, belonging to the broader family of coumarins. It possesses a molecular formula of C24H22O8 with a calculated molecular weight of 438.4 g/mol . The IUPAC name for this compound is 6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-4,7-dimethoxy-5-methylchromen-2-one . This complex structure features two coumarin units connected through a biaryl linkage, creating an axially chiral molecule.

Structural Relationships

Notably, Isokotanin A exists as a regioisomer of the known bicoumarin kotanin . Both compounds share the same molecular formula but differ in the spatial arrangement of their constituent groups. This structural relationship provides valuable insights into the chemical diversity of bicoumarins produced by Aspergillus species. The complete structural elucidation of Isokotanin A was accomplished using advanced spectroscopic techniques, including selective INEPT, HMQC, and NOESY NMR data, complemented by chemical interconversion studies .

Physical and Chemical Properties

The physical and chemical properties of Isokotanin A are influenced by its unique structural features, particularly the presence of multiple methoxy groups and the biaryl axis. These characteristics contribute to its stability, solubility profile, and potential for chemical modifications. The compound exhibits characteristic spectroscopic properties that facilitate its identification and quantification in complex mixtures.

Natural Occurrence and Biosynthesis

Natural Sources

Isokotanin A has been predominantly reported in the sclerotia of Aspergillus alliaceus, a filamentous fungus known for producing various bioactive secondary metabolites . The discovery of this compound, along with its structural analogues Isokotanin B and Isokotanin C, has expanded our understanding of the chemical diversity present in fungal metabolites.

Chemical Synthesis Strategies

Asymmetric Synthesis

The development of asymmetric synthetic methods for Isokotanin A represents a significant advancement in accessing enantiomerically pure forms of this compound. The first asymmetric synthesis of optically pure (+) and (−)-Isokotanin A was described, with key steps involving asymmetric Ullmann coupling and selective demethylation . This approach allowed for the determination of the absolute configuration of naturally occurring (+)-Isokotanin A as having an R configuration .

Recent Synthetic Innovations

Recent research has focused on improving the efficiency and stereoselectivity of Isokotanin A synthesis. A notable example includes the atroposelective total synthesis of (+)-Isokotanin A utilizing a combination of metal and enzyme catalysis . This approach employed a one-pot Miyaura-Suzuki homocoupling to form the tetra-ortho-substituted biphenol intermediate, followed by enzymatic kinetic resolution using Candida rugosa lipase . This innovative method demonstrates the potential of integrating chemical and biological catalysis for the efficient synthesis of complex natural products.

Comparison of Synthetic Methods

This comparison highlights the evolution of synthetic strategies toward more selective and efficient methods for accessing Isokotanin A.

Structural Analogues and Derivatives

Related Bicoumarins

Isokotanin A belongs to a family of structurally related bicoumarins that includes Isokotanin B (C23H20O8), Isokotanin C (C22H18O8), kotanin, and desmethylkotanin . These compounds differ in their substitution patterns, particularly in the arrangement and number of methoxy and hydroxy groups. The structural diversity within this family provides opportunities for comparative studies of structure-activity relationships.

Structural Comparison with Isokotanin B and C

A detailed comparison of Isokotanin A with its close analogues Isokotanin B and C reveals subtle but significant structural differences:

These structural differences influence the physical, chemical, and biological properties of the compounds, potentially contributing to their distinct biological activities.

Analytical Methods for Detection and Quantification

Spectroscopic Techniques

The identification and characterization of Isokotanin A typically involve various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. Advanced NMR techniques such as selective INEPT, HMQC, and NOESY have been particularly valuable for structural elucidation, as demonstrated in the original isolation and characterization studies .

Chromatographic Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly employed for the separation, purification, and quantification of Isokotanin A and related compounds. These methods are essential for isolating the compound from complex natural extracts and for monitoring the progress and purity of synthetic preparations.

Current Research Directions and Future Perspectives

Synthetic Methodology Development

Current research efforts in the field of Isokotanin A synthesis focus on developing more efficient and stereoselective methods. The integration of modern synthetic techniques, including metal catalysis, organocatalysis, and biocatalysis, offers promising avenues for improving access to this complex natural product and its derivatives .

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships of Isokotanin A and related bicoumarins could provide valuable insights for designing improved analogues with enhanced biological activities. Comparative studies of Isokotanin A, B, and C, along with other structurally related compounds, may reveal key structural features responsible for specific biological properties.

Biological Evaluation

Expanded studies on the biological activities of Isokotanin A, including antimicrobial, insecticidal, and potential therapeutic properties, represent an important direction for future research. Such investigations could uncover novel applications for this natural product in various fields, including agriculture, medicine, and biotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume